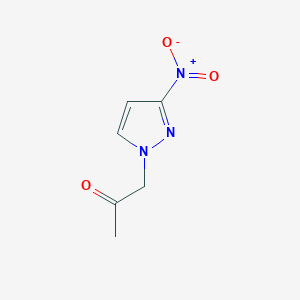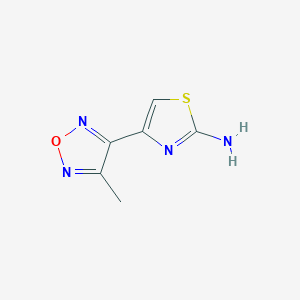
1,5-ジメチル-4-ニトロイミダゾール
概要
説明
1,5-Dimethyl-4-nitroimidazole is a type of imidazole, a class of organic compounds consisting of a five-membered ring made up of three carbon atoms and two nitrogen atoms at non-adjacent positions . Imidazoles are key components in a variety of applications, including medicinal chemistry .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . A specific synthesis method for 1-methyl-4,5-dinitroimidazole involves the reaction of methyl sulfate with 4,5-dinitroimidazole obtained from nitration .
Molecular Structure Analysis
The molecular formula of 1,5-Dimethyl-4-nitroimidazole is C5H7N3O2 . The structure includes an imidazole ring with two methyl groups and a nitro group attached .
Chemical Reactions Analysis
The nitration mechanism of 4,5-dinitroimidazole has been analyzed . The yield of 1-methyl-4,5-dinitroimidazole is 62%, and its melting point is 77°C .
Physical and Chemical Properties Analysis
1,5-Dimethyl-4-nitroimidazole has a molecular weight of 141.13 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 144 .
科学的研究の応用
医薬品用途
1,5-ジメチル-4-ニトロイミダゾール: は、多くの医薬品化合物における重要な成分であるイミダゾールの誘導体です。4位の位置のニトロ基とジメチル基により、さまざまな治療薬の合成における貴重な中間体となっています。 例えば、イミダゾール誘導体は、嫌気性細菌や一部の原生動物の増殖を阻害することが知られており、感染症の治療に有効です .
有機合成
置換イミダゾールの位置選択的な合成は、有機化学において戦略的に重要です。1,5-ジメチル-4-ニトロイミダゾールは、さまざまな結合形成プロセスを通じて、複雑な有機分子を生成するために使用できます .
作用機序
Target of Action
1,5-Dimethyl-4-nitroimidazole is a member of the nitroimidazole class of compounds . Nitroimidazoles are known to target anaerobic bacteria and certain protozoa
Mode of Action
The mode of action of 1,5-Dimethyl-4-nitroimidazole is likely to be similar to that of other nitroimidazoles. Nitroimidazoles work by disrupting the DNA of susceptible bacteria and inhibiting the protein synthesis of the cell wall, leading to cell death . They act as bactericidal and antimicrobial agents . The free nitro radical generated as a result of the reduction of the nitro group in the nitroimidazole is believed to be responsible for the antiprotozoal activity . It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 1,5-Dimethyl-4-nitroimidazole are likely to involve DNA synthesis and protein production, given the compound’s mode of action . The compound’s interaction with its targets leads to DNA damage, which disrupts normal cellular processes and ultimately leads to cell death .
Pharmacokinetics
Other nitroimidazoles are known to enter cells by passive diffusion . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and effectiveness.
Result of Action
The result of the action of 1,5-Dimethyl-4-nitroimidazole is the disruption of DNA and protein synthesis in targeted cells, leading to cell death . This results in the elimination of the targeted bacteria or protozoa, helping to resolve the infection.
Action Environment
The action of 1,5-Dimethyl-4-nitroimidazole, like other nitroimidazoles, is influenced by the environment within the host organism. The compound is reductively activated under low oxygen tension, which is typically found in the environments where anaerobic bacteria and certain protozoa thrive . Therefore, the efficacy and stability of 1,5-Dimethyl-4-nitroimidazole are likely to be influenced by factors such as oxygen levels and pH within the host organism.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,5-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-5(8(9)10)6-3-7(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIQLOXYAULFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225619 | |
| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7464-68-8 | |
| Record name | 1,5-Dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7464-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-4-nitro-1H-imidazole (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIMETHYL-4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G7RGP46ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)







![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)


